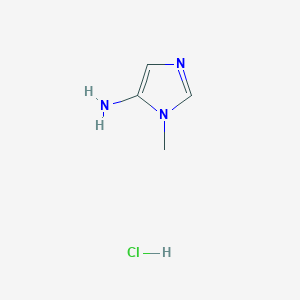

1-Methyl-1H-imidazol-5-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-methylimidazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c1-7-3-6-2-4(7)5;/h2-3H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCVQLCVHKETTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588441-15-9 | |

| Record name | 1-Methyl-1H-imidazol-5-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-imidazol-5-amine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Methyl-1H-imidazol-5-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and pharmacological research. Due to the limited availability of a specific CAS number for the hydrochloride salt, this document references the CAS number for the corresponding free base, 5-Amino-1-methylimidazole, which is 66787-75-5[1].

Physicochemical Properties

This compound is a solid compound with a molecular formula of C₄H₈ClN₃ and a molecular weight of 133.58 g/mol [2]. While detailed experimental data for the hydrochloride salt is scarce, the properties of the free base and related imidazole compounds provide valuable insights.

| Property | Value | Source |

| CAS Number (Free Base) | 66787-75-5 | --INVALID-LINK--[1] |

| Molecular Formula | C₄H₈ClN₃ | CymitQuimica[2] |

| Molecular Weight | 133.58 g/mol | CymitQuimica[2] |

| Appearance | Solid | CymitQuimica[2] |

| Purity | Typically ≥95% | CymitQuimica[2] |

| Solubility | Expected to be soluble in water and polar organic solvents. | General chemical principles |

Synthesis and Chemical Logic

The synthesis of this compound can be approached through several established methods for imidazole ring formation and functionalization. A common and logical pathway involves the construction of the methylated imidazole ring followed by the introduction of the amine functionality. One plausible synthetic route is adapted from known procedures for similar imidazole derivatives.

A potential synthetic pathway could involve the following key steps:

-

N-Methylation of a suitable imidazole precursor: This establishes the core methylated imidazole structure.

-

Nitration of the imidazole ring: Introduction of a nitro group, which can later be reduced to the desired amine.

-

Reduction of the nitro group: Conversion of the nitroimidazole to the corresponding aminoimidazole.

-

Formation of the hydrochloride salt: Treatment of the free base with hydrochloric acid to yield the final product.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized, representative protocol for the synthesis of 1-Methyl-1H-imidazol-5-amine, which can then be converted to its hydrochloride salt. This protocol is based on established chemical transformations for imidazole compounds.

Step 1: Synthesis of 1-Methyl-4-nitro-1H-imidazole

-

To a stirred solution of 4-nitroimidazole in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate.

-

Slowly add a methylating agent, for instance, methyl iodide or dimethyl sulfate, at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-methyl-4-nitro-1H-imidazole.

Step 2: Synthesis of 1-Methyl-1H-imidazol-5-amine

-

Dissolve the 1-methyl-4-nitro-1H-imidazole in a solvent such as ethanol or methanol.

-

Add a reducing agent. A common choice is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction with reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, filter off the catalyst (if using Pd/C) and neutralize the reaction mixture.

-

Extract the product with an appropriate organic solvent.

-

Dry the organic phase, filter, and evaporate the solvent to yield 1-Methyl-1H-imidazol-5-amine as the free base.

Step 3: Formation of this compound

-

Dissolve the purified 1-Methyl-1H-imidazol-5-amine free base in a suitable anhydrous solvent (e.g., diethyl ether or dioxane).

-

Slowly add a solution of hydrochloric acid in the same solvent with stirring.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.

Applications in Drug Development and Research

The imidazole moiety is a key structural component in numerous biologically active molecules and pharmaceuticals[3]. The 1-methyl-1H-imidazol-5-amine scaffold, as a substituted imidazole, holds significant potential in drug discovery for several reasons:

-

Histamine Receptor Ligands: The imidazole core is central to the structure of histamine. Derivatives of aminoimidazoles are often explored as ligands for histamine receptors (H1, H2, H3, and H4), which are targets for treating allergies, gastric ulcers, and neurological disorders.

-

Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, as well as metal coordinators, making them effective components of enzyme inhibitors.

-

Scaffold for Combinatorial Chemistry: The functional groups on the imidazole ring provide convenient handles for chemical modification, allowing for the creation of diverse compound libraries for high-throughput screening.

Caption: Key application areas for this compound in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions should be based on the known hazards of similar aminoimidazole and heterocyclic compounds. The free base, 5-Amino-1-methylimidazole, is classified as toxic if swallowed[1].

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Hazard Statements for Structurally Related Compounds:

-

Harmful if swallowed.

-

Causes skin irritation. [4]

-

Causes serious eye irritation. [4]

-

May cause respiratory irritation. [5]

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis, while not extensively documented for this specific salt, can be achieved through reliable and established organic chemistry methodologies. The structural similarity of this compound to endogenous molecules like histamine underscores its potential for the development of novel therapeutics targeting a range of diseases. As with all research chemicals, it is imperative to handle this compound with appropriate safety precautions.

References

1-Methyl-1H-imidazol-5-amine hydrochloride mechanism of action

An In-depth Technical Guide on the Presumptive Mechanism of Action of 1-Methyl-1H-imidazol-5-amine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the presumptive mechanism of action for this compound. Due to the limited specific characterization of this molecule in peer-reviewed literature, this document establishes a scientifically-grounded hypothesis based on the well-documented pharmacology of structurally analogous imidazole-containing compounds. The core of this analysis centers on the imidazole pharmacophore's established role as a potent modulator of the histamine H3 receptor (H3R). We will explore the downstream signaling cascades, propose a series of robust experimental protocols for mechanism validation, and provide the necessary context for researchers and drug development professionals to investigate this and similar compounds.

Introduction: The Imidazole Scaffold in Neuropharmacology

The imidazole ring is a cornerstone of medicinal chemistry, representing a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This five-membered aromatic heterocycle is a fundamental component of numerous endogenous molecules, including the amino acid histidine and the neurotransmitter histamine.[1][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to form key interactions within the binding pockets of various proteins, particularly G protein-coupled receptors (GPCRs).

This compound belongs to a class of compounds that bear a structural resemblance to histamine. This structural analogy strongly suggests that its primary biological target is likely to be one of the four histamine receptor subtypes (H₁, H₂, H₃, or H₄).[3] Based on extensive research into related imidazole derivatives, the histamine H3 receptor emerges as the most probable target.[4][5]

The H3 receptor is predominantly expressed in the central nervous system (CNS) and acts as a presynaptic autoreceptor, modulating the synthesis and release of histamine.[4] Crucially, it also functions as a heteroreceptor, controlling the release of other vital neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[4] This central role in regulating the neurochemical landscape makes the H3 receptor a highly attractive therapeutic target for a spectrum of neurological and psychiatric disorders, such as cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).[4]

Presumptive Mechanism of Action: Histamine H3 Receptor Agonism

Based on its structural features, this compound is predicted to function as an agonist at the histamine H3 receptor. Agonism at this receptor initiates a cascade of intracellular events that ultimately leads to the inhibition of neurotransmitter release.[4]

G Protein-Coupled Receptor Activation

The H3 receptor is a member of the GPCR superfamily, specifically coupling to the Gi/o family of inhibitory G proteins.[3][4] The proposed mechanism unfolds as follows:

-

Ligand Binding: this compound binds to the orthosteric site of the H3 receptor.

-

Conformational Change: This binding event induces a conformational change in the receptor protein.

-

G Protein Activation: The conformational shift facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated Gi/o protein.

-

Subunit Dissociation: The activated Gαi/o subunit dissociates from the Gβγ dimer. Both of these components are now free to interact with and modulate their respective downstream effector proteins.[4]

Downstream Signaling Pathway: Inhibition of Adenylyl Cyclase

The primary downstream effector for the Gαi/o subunit is the enzyme adenylyl cyclase.

-

Adenylyl Cyclase Inhibition: The activated Gαi/o subunit directly inhibits the activity of adenylyl cyclase, leading to a significant reduction in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[3][4]

-

PKA Activity Reduction: The decrease in cAMP levels results in reduced activity of Protein Kinase A (PKA), a key enzyme in many cellular signaling pathways.[4]

-

Transcriptional Regulation: A critical downstream target of PKA is the cAMP response element-binding protein (CREB), a transcription factor that plays a pivotal role in neuronal plasticity, learning, and memory.[4] Consequently, H3 receptor activation can lead to the downregulation of CREB-mediated gene transcription.

The following diagram illustrates this proposed signaling cascade.

Caption: Presumptive H3R-mediated signaling pathway for 1-Methyl-1H-imidazol-5-amine HCl.

Experimental Validation Protocols

To validate the presumptive mechanism of action, a tiered approach involving binding, functional, and cellular assays is required. These protocols form a self-validating system to confirm the compound's activity profile.

Tier 1: Target Engagement - Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human H3 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human H3 receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Competition Binding: Incubate the cell membranes with a known H3R radioligand (e.g., [³H]-Nα-methylhistamine) at a fixed concentration.

-

Test Compound: Add increasing concentrations of this compound to compete with the radioligand for binding.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Tier 2: Functional Activity - [³⁵S]GTPγS Binding Assay

Objective: To measure the ability of the compound to activate Gi/o proteins, confirming its agonist activity.

Methodology:

-

Membrane Preparation: Use the same H3R-expressing cell membranes as in the binding assay.

-

Assay Buffer: Use a buffer containing GDP to keep G proteins in their inactive state (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 10 µM GDP, pH 7.4).

-

Incubation: Incubate the membranes with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and increasing concentrations of this compound.

-

Stimulation: Allow the reaction to proceed for 30-60 minutes at 30°C. Agonist binding will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gαi/o subunit.

-

Separation & Quantification: Separate bound and free [³⁵S]GTPγS via filtration and quantify using a scintillation counter.

-

Data Analysis: Plot the stimulated binding against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

Tier 3: Cellular Response - cAMP Accumulation Assay

Objective: To confirm that H3R activation by the compound leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.

Methodology:

-

Cell Culture: Use whole cells expressing the H3R.

-

Stimulation: Pre-incubate the cells with increasing concentrations of this compound.

-

Adenylyl Cyclase Activation: Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

-

Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the compound to determine its IC₅₀.

The following diagram outlines the logical workflow for these validation experiments.

Caption: A tiered experimental workflow for validating the mechanism of action.

Quantitative Data Summary

While specific experimental data for this compound is not publicly available, the table below presents expected outcomes from the proposed assays, based on data for known H3R agonists. This serves as a benchmark for future studies.

| Assay Type | Key Parameter | Expected Outcome for an H3R Agonist | Rationale |

| Radioligand Binding | Ki (nM) | < 100 nM | Demonstrates high-affinity binding to the target receptor. |

| [³⁵S]GTPγS Functional Assay | EC₅₀ (nM) | < 500 nM | Indicates potent activation of the associated Gi/o protein. |

| [³⁵S]GTPγS Functional Assay | Emax (%) | > 80% (vs. standard agonist) | Shows high efficacy in activating the G protein. |

| cAMP Accumulation Assay | IC₅₀ (nM) | < 1 µM | Confirms functional inhibition of the downstream adenylyl cyclase pathway. |

Conclusion and Future Directions

The structural characteristics of this compound provide a strong basis for the hypothesis that its primary mechanism of action is agonism at the histamine H3 receptor. This activity is presumed to be mediated through the canonical Gi/o-coupled signaling pathway, resulting in the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This mechanism underpins the modulatory effect of H3R agonists on the release of numerous key neurotransmitters in the CNS.

The experimental protocols detailed in this guide provide a clear and robust framework for validating this hypothesis. Successful confirmation of this mechanism would position this compound as a valuable tool for neuropharmacological research and a potential lead compound for the development of therapeutics targeting CNS disorders. Future studies should also aim to characterize its selectivity profile across other histamine receptors and its in vivo effects on neurotransmitter levels in relevant brain regions.

References

1-Methyl-1H-imidazol-5-amine hydrochloride biological activity

An In-depth Technical Guide to the Biological Activity of 1-Methyl-1H-imidazol-5-amine hydrochloride

Abstract

The imidazole nucleus represents a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1][2] This technical guide provides a comprehensive analysis of the predicted biological activity of this compound, a small molecule with significant research potential. Due to the limited volume of direct experimental data on this specific compound in publicly available literature, this document synthesizes information from structurally related analogues and established pharmacological principles to project its likely mechanism of action, biological targets, and toxicological profile. We present detailed experimental protocols to enable researchers to validate these predictions and explore the compound's therapeutic potential.

Introduction: The Imidazole Scaffold and Structural Rationale

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of essential biological molecules, including the amino acid histidine and the neurotransmitter histamine.[2][3] Its unique electronic configuration and ability to act as both a hydrogen bond donor and acceptor make it an exceptional pharmacophore for interacting with a diverse range of biological targets.[1][2]

This compound (C₄H₈ClN₃) is a derivative of histamine.[4] Its structure, featuring the core imidazole ring, an amino group at the 5-position, and a methyl group on the ring's nitrogen, strongly suggests a potential interaction with histamine receptors. This guide will primarily explore the most plausible hypothesis: its activity as a ligand for the histamine H₃ receptor (H₃R), a critical modulator of neurotransmitter release in the central nervous system (CNS).[1]

Predicted Primary Biological Target: The Histamine H₃ Receptor

Based on extensive structure-activity relationship (SAR) studies of imidazole-based compounds, this compound is predicted to act as a ligand at the histamine H₃ receptor.[1][5] The H₃ receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the CNS.[1]

2.1. Mechanism of Action: A Presynaptic Modulator

The H₃ receptor primarily functions as a presynaptic autoreceptor and heteroreceptor.[1]

-

As an Autoreceptor: It inhibits the synthesis and release of histamine from histaminergic neurons.

-

As a Heteroreceptor: It modulates the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1]

This modulatory role makes the H₃ receptor an attractive therapeutic target for a variety of neurological and psychiatric conditions, such as cognitive impairment, sleep-wake disorders, and attention-deficit/hyperactivity disorder (ADHD).[1]

2.2. Downstream Signaling Pathway

The H₃ receptor is coupled to the Gi/o family of inhibitory G proteins. Upon agonist binding, the following cascade is initiated:

-

G Protein Activation: The receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit.

-

Subunit Dissociation: The activated Gαi/o subunit dissociates from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP: This inhibition leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[1][6]

-

Decreased PKA Activity: The reduction in cAMP subsequently lowers the activity of Protein Kinase A (PKA), a key enzyme in many cellular signaling processes.[1]

Caption: Predicted H₃ Receptor signaling pathway upon agonist binding.

Broader Spectrum of Potential Biological Activities

While the H₃ receptor is the most probable primary target, the imidazole scaffold is known for its wide range of pharmacological effects.[2] Therefore, secondary screening of this compound is warranted to investigate other potential activities.

| Potential Biological Activity | Rationale and Supporting Evidence |

| Anticancer | Imidazole derivatives have been shown to induce apoptosis, arrest the cell cycle, and exhibit cytotoxic effects against various cancer cell lines.[7] Some mechanisms involve DNA damage and the generation of reactive oxygen species.[7][8] |

| Anti-inflammatory | The imidazole moiety is present in several anti-inflammatory drugs.[6] Its potential interaction with histamine receptors, which play a role in inflammation, supports this possibility.[3] |

| Antimicrobial | Many well-known antifungal and antibacterial agents are based on the imidazole scaffold.[2][6] |

Potential Toxicological Profile

Toxicological screening is a critical step in drug development.[7] For substituted imidazoles, several potential toxicities have been reported in the literature. These are class effects and require specific validation for this compound.

-

Cellular Toxicity: Studies on certain imidazoles have shown dose-dependent cytotoxicity.[8]

-

Mitochondrial Impairment: Some imidazoles can impair the mitochondrial membrane potential, disrupting cellular energy production.[8]

-

Redox Imbalance: The generation of reactive oxygen species (ROS) has been identified as a potential mechanism of toxicity for some imidazole compounds.[8]

-

Organ Toxicity: At higher doses, some imidazo-based heterocycles have shown signs of hepatotoxicity and spleen toxicity in animal models.[7]

Experimental Protocols for Biological Validation

To empirically determine the biological activity of this compound, a systematic, multi-step experimental approach is necessary.

Caption: A logical workflow for characterizing the compound's activity.

5.1. Protocol 1: H₃ Receptor Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of the test compound for the human H₃ receptor.

-

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand (e.g., [³H]-Nα-methylhistamine) for binding to membranes prepared from cells expressing the H₃ receptor.

-

Methodology:

-

Membrane Preparation: Culture HEK293 cells stably expressing the human H₃ receptor. Harvest cells and homogenize in an ice-cold buffer. Centrifuge to pellet the membranes and resuspend in an assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

-

5.2. Protocol 2: cAMP Functional Assay

-

Objective: To determine if the compound acts as an agonist or antagonist at the H₃ receptor and to measure its functional potency (EC₅₀ or IC₅₀).

-

Principle: Since the H₃ receptor is Gi-coupled, an agonist will inhibit adenylyl cyclase, leading to a decrease in cAMP levels. This assay measures changes in intracellular cAMP.

-

Methodology:

-

Cell Culture: Plate CHO or HEK293 cells expressing the human H₃ receptor in a 96-well plate and grow to confluence.

-

Forskolin Stimulation: Pre-treat the cells with the test compound at various concentrations. Then, stimulate the cells with forskolin (a direct activator of adenylyl cyclase) to induce cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis:

-

For Agonist Activity: Plot the cAMP level against the log concentration of the test compound. A dose-dependent decrease in cAMP indicates agonism. Calculate the EC₅₀ from the resulting curve.

-

For Antagonist Activity: Co-incubate the cells with a known H₃ agonist (e.g., R-α-methylhistamine) and varying concentrations of the test compound. A dose-dependent reversal of the agonist's effect indicates antagonism. Calculate the IC₅₀.

-

-

5.3. Protocol 3: In Vitro Cytotoxicity (MTT Assay)

-

Objective: To assess the general cytotoxicity of the compound on a representative cell line.

-

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Seed a cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow cells to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24-48 hours.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot this against the log concentration of the compound to determine the CC₅₀ (50% cytotoxic concentration).

-

Conclusion and Future Directions

This compound is a molecule of significant pharmacological interest due to its structural similarity to histamine. The evidence strongly suggests its potential as a histamine H₃ receptor ligand, likely an agonist, which would make it a valuable tool for CNS research and a potential starting point for developing therapeutics for neurological disorders. However, the broader biological activities and potential toxicities associated with the imidazole class cannot be overlooked.

The experimental protocols detailed in this guide provide a clear and robust framework for the empirical validation of these hypotheses. Future research should prioritize confirming the primary target and mechanism of action, followed by comprehensive selectivity screening and initial ADME/Tox profiling to build a complete picture of the compound's biological activity.

References

- 1. benchchem.com [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Relationship of 1-Methyl-1H-imidazol-5-amine hydrochloride to Histamine

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Tale of Two Imidazoles

In the intricate landscape of neuropharmacology and immunology, the imidazole scaffold reigns supreme as a cornerstone of biologically active molecules. Its most prominent endogenous representative, histamine, orchestrates a vast array of physiological and pathological processes through its interaction with a family of four G-protein coupled receptors (GPCRs). This guide delves into the nuanced relationship between histamine and its synthetic analogue, 1-Methyl-1H-imidazol-5-amine hydrochloride. While structurally similar, this synthetic counterpart presents a fascinating case study in how subtle molecular modifications can dramatically alter pharmacological profiles, with a particular focus on its predicted interactions with the histamine H3 receptor. This document will synthesize the current understanding of histamine's biological role, the chemical and pharmacological properties of this compound, and the experimental methodologies employed to characterize such compounds, thereby providing a comprehensive resource for researchers in the field.

I. Histamine: The Endogenous Benchmark

Histamine, a biogenic amine synthesized from the amino acid L-histidine, is a pivotal mediator in allergic reactions, inflammation, gastric acid secretion, and neurotransmission.[1] Its diverse functions are mediated by four distinct receptor subtypes: H1, H2, H3, and H4, each with unique tissue distribution and signaling pathways.[2]

-

H1 Receptor: Primarily involved in allergic responses, leading to smooth muscle contraction, vasodilation, and increased vascular permeability.[3]

-

H2 Receptor: Predominantly found in gastric parietal cells, where it stimulates the secretion of gastric acid.[4]

-

H3 Receptor: Acts as a presynaptic autoreceptor in the central nervous system (CNS), regulating the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters like acetylcholine, dopamine, and serotonin.[5]

-

H4 Receptor: Primarily expressed on immune cells and plays a crucial role in inflammatory responses and chemotaxis.[6]

The non-selective nature of histamine's interaction with these receptors makes it a powerful but blunt physiological tool. This lack of selectivity has driven the development of receptor-subtype-selective ligands to dissect the specific roles of each receptor and to develop targeted therapeutics with fewer side effects.

II. This compound: A Structural Analogue of Interest

This compound is a synthetic derivative of the imidazole class of compounds. Its structural similarity to histamine, particularly the presence of the imidazole ring and an amino group, strongly suggests a potential interaction with histamine receptors.

Structural Comparison

The key structural difference between histamine and 1-Methyl-1H-imidazol-5-amine lies in the side chain and the methylation of the imidazole ring. Histamine possesses a two-carbon ethylamine side chain attached to the 4-position of the imidazole ring. In contrast, 1-Methyl-1H-imidazol-5-amine has a methylamine group directly attached to the 5-position of the imidazole ring, which is also methylated at the 1-position.

References

- 1. 1H-IMIDAZOL-5-AMINE HYDROCHLORIDE | 1261268-96-5 [chemicalbook.com]

- 2. 1H-Imidazol-5-amine, hydrochloride (1:1) | C3H6ClN3 | CID 149748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4531-54-8|1-Methyl-4-nitro-1H-imidazol-5-amine|BLD Pharm [bldpharm.com]

- 5. VUF-5681 - Wikipedia [en.wikipedia.org]

- 6. Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 1-Methyl-1H-imidazol-5-amine Hydrochloride in CNS Drug Discovery: A Technical Guide

This guide provides an in-depth technical exploration of 1-Methyl-1H-imidazol-5-amine hydrochloride as a pivotal scaffold for the development of novel therapeutics targeting the Central Nervous System (CNS). We will delve into the rationale behind its selection, detailed synthetic pathways, and the critical assays for pharmacological evaluation, with a primary focus on its application in the discovery of histamine H3 receptor antagonists.

Introduction: The Imidazole Scaffold in CNS Drug Design

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous molecules and approved drugs.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal starting point for designing ligands for a multitude of biological targets.[1] In the realm of CNS drug discovery, imidazole-based compounds have shown significant promise for treating a range of disorders, including cognitive impairments, sleep disorders, and neuroinflammatory conditions.[3][4]

This compound, a simple yet versatile building block, offers several strategic advantages for CNS drug development. The primary amine provides a convenient handle for further chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR). The methylated imidazole core mimics the essential pharmacophoric features of histamine, making it a particularly attractive starting point for targeting histamine receptors.

Core Rationale: Targeting the Histamine H3 Receptor

The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the CNS, acts as a presynaptic autoreceptor to modulate the release of histamine and other key neurotransmitters like acetylcholine, dopamine, and norepinephrine.[4] Antagonists of the H3 receptor are of significant therapeutic interest as they can enhance the release of these pro-cognitive neurotransmitters, offering a promising strategy for treating conditions characterized by cognitive deficits, such as Alzheimer's disease and attention-deficit/hyperactivity disorder (ADHD).[4][5] The 1-methyl-5-aminoimidazole core serves as an excellent foundation for the design of potent and selective H3 receptor antagonists.

Synthesis of the Core Scaffold: this compound

A reliable and scalable synthesis of the this compound starting material is crucial for any drug discovery campaign. A common and effective approach involves the nitration of a suitable imidazole precursor followed by reduction of the nitro group to the desired amine.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-Methyl-5-nitro-1H-imidazole

-

To a stirred solution of 1-methylimidazole in concentrated sulfuric acid, cooled to 0°C, slowly add fuming nitric acid, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50°C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-5-nitro-1H-imidazole.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction to this compound

-

Dissolve 1-methyl-5-nitro-1H-imidazole in a suitable solvent, such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% w/w).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 3-4 bar.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound as a solid.[6]

From Scaffold to Lead: Elaboration into H3 Receptor Antagonists

The primary amine of 1-Methyl-1H-imidazol-5-amine serves as a key point for chemical diversification. Through techniques such as reductive amination, acylation, and urea/thiourea formation, a wide array of derivatives can be synthesized to explore the chemical space around the H3 receptor binding pocket.

Illustrative Synthetic Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationships of non-imidazole H(3) receptor ligands. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 [quickcompany.in]

A Technical Guide to the Physicochemical Characterization of 1-Methyl-1H-imidazol-5-amine hydrochloride

Introduction and Strategic Importance

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design.[1] 1-Methyl-1H-imidazol-5-amine hydrochloride, a specific derivative, represents a valuable chemical entity for researchers and drug development professionals. The strategic placement of the methyl group on the imidazole nitrogen and the primary amine at the 5-position creates a molecule with potential applications as a key building block in the synthesis of novel therapeutic agents or as a tool compound for exploring biological targets like histamine receptors.[3][4]

Publicly available data on the specific physicochemical properties of this compound are limited. Therefore, this guide serves not as a static data sheet, but as a dynamic, field-proven framework for its comprehensive characterization. We will provide the foundational theory, detailed experimental protocols, and the scientific rationale necessary for any research team to systematically determine its properties. This approach ensures scientific integrity and produces a robust data package suitable for regulatory submissions and further development.

Identity and Structural Verification

Before any physicochemical properties are determined, the unequivocal confirmation of the molecular structure and purity of the analyte is paramount. The hydrochloride salt form suggests it is likely a solid material.[5]

| Property | Value | Source |

| Molecular Formula | C₄H₈ClN₃ | [5] |

| Molecular Weight | 133.58 g/mol | [5] |

| Physical Form | Solid | [5] |

| Purity | ≥95% (typical commercial) | [5] |

Protocol 2.1: Comprehensive Structural Confirmation

This protocol outlines a multi-technique approach to verify the identity of the compound. The convergence of data from these orthogonal methods provides a high degree of confidence in the structure.

Expertise & Causality: We employ High-Resolution Mass Spectrometry (HRMS) for its ability to provide an exact mass, confirming the elemental composition. Nuclear Magnetic Resonance (NMR) is used to map the carbon-hydrogen framework and confirm the precise arrangement of atoms and functional groups, including the position of the methyl group.[6][7] Finally, Fourier-Transform Infrared Spectroscopy (FT-IR) identifies the characteristic vibrations of key functional groups, serving as a final fingerprint confirmation.[8]

A. High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL solution in methanol.

-

Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Analysis: Infuse the sample and acquire data in positive ion mode. The protonated molecule [M+H]⁺ for the free base (C₄H₇N₃) should be observed.

-

Validation: The measured mass should be within 5 ppm of the theoretical exact mass (97.0640).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

¹H NMR: Acquire the proton spectrum. Expect to see distinct signals corresponding to the imidazole ring protons, the N-methyl protons, and potentially exchangeable amine protons (which may be broad or absent in D₂O).

-

¹³C NMR: Acquire the carbon spectrum. Expect signals for the imidazole ring carbons and the N-methyl carbon.[6]

-

Validation: The chemical shifts, coupling patterns, and integrations must be consistent with the proposed structure. 2D NMR techniques (e.g., HSQC, HMBC) can be used for unambiguous assignment.[6]

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid powder directly on the attenuated total reflectance (ATR) crystal.

-

Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Validation: Look for characteristic absorption bands: N-H stretching (amine, ~3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=N and C=C stretching (imidazole ring, ~1500-1650 cm⁻¹), and N-H bending (~1600 cm⁻¹).[8]

Core Physicochemical Properties and Determination Protocols

The following properties are critical for predicting a compound's behavior in biological systems and for guiding formulation development.

| Physicochemical Parameter | Significance in Drug Development | Recommended Method |

| Melting Point | Indicator of purity and solid-state stability. | Capillary Method |

| Aqueous Solubility | Affects dissolution, absorption, and formulation options. | HPLC-UV Analysis |

| Acidity Constant (pKa) | Determines ionization state at physiological pH, impacting absorption, distribution, and target binding. | Potentiometric Titration |

| Lipophilicity (LogD₇.₄) | Governs membrane permeability and ADME properties. | Shake-Flask Method |

Melting Point

The melting point is a fundamental thermal property. A sharp melting range typically indicates high purity, whereas a broad range can suggest the presence of impurities.

Protocol 3.1.1: Melting Point Determination by Capillary Method

-

Equipment: Calibrated melting point apparatus.

-

Sample Preparation: Finely grind a small amount of the dry solid. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in the apparatus. Heat at a rapid rate (10-20 °C/min) to determine an approximate melting range.

-

Refined Measurement: Repeat with a fresh sample, heating rapidly to ~20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This is the melting range.[9]

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. For an ionizable compound like an amine hydrochloride, solubility is highly pH-dependent.

Expertise & Causality: We determine kinetic solubility first as a high-throughput screen using a DMSO stock, which mimics early discovery conditions. We then perform thermodynamic solubility, a more time- and resource-intensive measurement that represents the true equilibrium state and is essential for later development stages. An HPLC-based method is chosen for its high sensitivity and specificity.[10]

References

- 1. longdom.org [longdom.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. mdpi.com [mdpi.com]

- 8. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Note & Experimental Protocol: Synthesis of 1-Methyl-1H-imidazol-5-amine hydrochloride

Abstract

This technical guide provides a comprehensive, two-step experimental protocol for the synthesis of 1-Methyl-1H-imidazol-5-amine hydrochloride. The methodology is designed for researchers, scientists, and professionals in drug development. The synthesis commences with the nitration of 1-methylimidazole to yield 1-methyl-5-nitro-1H-imidazole, followed by a catalytic hydrogenation to reduce the nitro group to the corresponding amine. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling. This document emphasizes the rationale behind procedural choices, safety considerations, and methods for characterization to ensure scientific integrity and reproducibility.

Introduction

1-Methyl-1H-imidazol-5-amine is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1] Consequently, synthetic analogues of imidazole are of significant interest in medicinal chemistry and drug discovery for their potential to interact with various biological targets.[1][2] The hydrochloride salt form of the amine enhances its stability and water solubility, making it more suitable for experimental and developmental applications.[3]

This protocol details a reliable and efficient laboratory-scale synthesis of this compound. The synthesis strategy is based on well-established chemical transformations: the nitration of an activated heterocyclic ring and the subsequent reduction of a nitro functional group.[4][5]

Synthesis Overview

The synthesis of this compound is accomplished in two primary stages, followed by the final salt formation.

-

Nitration: 1-Methylimidazole is nitrated to form 1-methyl-5-nitro-1H-imidazole.

-

Reduction: The nitro group of 1-methyl-5-nitro-1H-imidazole is reduced to an amine via catalytic hydrogenation.

-

Salt Formation: The resulting 1-Methyl-1H-imidazol-5-amine is converted to its hydrochloride salt.

PART 1: Experimental Protocol

Step 1: Synthesis of 1-Methyl-5-nitro-1H-imidazole

This procedure is adapted from established methods for the nitration of imidazole derivatives.[5]

Materials:

-

1-Methylimidazole

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (50 mL).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 1-methylimidazole (0.1 mol, 8.21 g) to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.

-

Once the addition is complete, add fuming nitric acid (0.11 mol, 4.6 mL) dropwise via the dropping funnel. The temperature of the reaction mixture should be strictly maintained between 0 and 5 °C.

-

After the addition of nitric acid, continue stirring the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This should be done in a fume hood as gas evolution (CO₂) will occur.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, 1-methyl-5-nitro-1H-imidazole.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of 1-Methyl-1H-imidazol-5-amine

This step involves the reduction of the nitro group to an amine using catalytic hydrogenation, a common and effective method for this transformation.[4][6]

Materials:

-

1-Methyl-5-nitro-1H-imidazole

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Celite®

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In a hydrogenation flask, dissolve 1-methyl-5-nitro-1H-imidazole (0.05 mol, 6.35 g) in methanol (100 mL).

-

Carefully add 10% Pd/C catalyst (5-10% by weight of the starting material) to the solution.

-

Place the flask in a hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas (typically 40-50 psi) and stir the reaction mixture vigorously at room temperature.[6]

-

Monitor the reaction progress by observing the cessation of hydrogen uptake or by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 1-Methyl-1H-imidazol-5-amine as an oil or solid.

Step 3: Formation of this compound

The final amine product is converted to its hydrochloride salt for improved stability and handling.[3]

Materials:

-

Crude 1-Methyl-1H-imidazol-5-amine

-

Hydrochloric acid (HCl) in diethyl ether or dioxane (e.g., 2 M solution)

-

Diethyl ether or ethyl acetate

-

Anhydrous conditions

Procedure:

-

Dissolve the crude 1-Methyl-1H-imidazol-5-amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

With stirring, add a solution of HCl in diethyl ether or dioxane dropwise.

-

The hydrochloride salt will precipitate out of the solution.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by filtration.

-

Wash the solid with cold diethyl ether to remove any impurities.

-

Dry the final product, this compound, under vacuum.

PART 2: Workflow and Data

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |

| Step 1: Nitration | ||||

| 1-Methylimidazole | C₄H₆N₂ | 82.10 | 0.1 | 8.21 |

| 1-Methyl-5-nitro-1H-imidazole | C₄H₅N₃O₂ | 127.10 | Theoretical: 0.1 | Theoretical: 12.71 |

| Step 2: Reduction | ||||

| 1-Methyl-5-nitro-1H-imidazole | C₄H₅N₃O₂ | 127.10 | 0.05 | 6.35 |

| 1-Methyl-1H-imidazol-5-amine | C₄H₇N₃ | 97.12 | Theoretical: 0.05 | Theoretical: 4.86 |

| Step 3: Salt Formation | ||||

| This compound | C₄H₈ClN₃ | 133.58[7] | Theoretical: 0.05 | Theoretical: 6.68 |

PART 3: Scientific Integrity and Safety

Causality Behind Experimental Choices

-

Nitration Conditions: The use of a mixture of fuming nitric acid and concentrated sulfuric acid provides the necessary nitronium ion (NO₂⁺) for electrophilic aromatic substitution on the imidazole ring. The reaction is performed at low temperatures to control the exothermic nature of the reaction and to minimize side product formation.

-

Catalytic Hydrogenation: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups.[4][6] It offers good selectivity and can be easily removed by filtration. The use of moderate hydrogen pressure ensures a reasonable reaction rate without requiring specialized high-pressure equipment.[6]

-

Salt Formation: Converting the final amine product to its hydrochloride salt increases its stability, crystallinity, and ease of handling compared to the free base, which may be an oil and susceptible to air oxidation.[3]

Characterization

The structure and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared Spectroscopy (IR): To identify characteristic functional groups.

Safety Precautions

-

General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[8] All procedures should be performed in a well-ventilated fume hood.

-

Nitration: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. The nitration reaction is highly exothermic and must be cooled properly to prevent it from running away.

-

Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and checked for leaks. The palladium catalyst is pyrophoric when dry and exposed to air; handle it as a slurry in a solvent.

-

Waste Disposal: Dispose of all chemical waste in accordance with local environmental regulations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Methyl-5-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. THE SELECTIVE CATALYTIC HYDROGENATION OF 2‐(4‐NITROPHENYL) ‐4 (5)‐NITROIMIDAZOLE | Semantic Scholar [semanticscholar.org]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. fishersci.ca [fishersci.ca]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-Methyl-1H-imidazol-5-amine hydrochloride

Abstract

This application note provides a comprehensive guide for the purification of 1-Methyl-1H-imidazol-5-amine hydrochloride, a polar heterocyclic amine of significant interest in pharmaceutical research and drug development. Due to its high polarity, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods can be challenging. This document outlines a robust protocol employing Hydrophilic Interaction Liquid Chromatography (HILIC) for efficient purification, ensuring high purity and yield. The causality behind experimental choices, self-validating system parameters, and troubleshooting guidance are discussed in detail to support researchers, scientists, and drug development professionals.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. The purity of this starting material is paramount to ensure the integrity of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API).[1] The inherent polarity of this small molecule, conferred by the imidazole ring and the primary amine group, presents a significant challenge for purification using standard chromatographic techniques.[2][3]

Conventional reversed-phase HPLC often results in poor retention of such polar compounds, leading to their elution near the solvent front and inadequate separation from other polar impurities.[2][3] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative.[4][5][6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase surface, facilitating the partitioning of polar analytes and enabling their retention and separation.[6][7]

This application note details a systematic approach to the HPLC purification of this compound, from initial analytical method development to preparative scale-up.

Compound Properties

A thorough understanding of the physicochemical properties of this compound is crucial for developing a successful purification strategy.

| Property | Value | Source |

| Molecular Formula | C₄H₈ClN₃ | [8] |

| Molecular Weight | 133.58 g/mol | [8] |

| Appearance | Solid | [8] |

| Purity (Typical) | ~95% | [8] |

| Storage Conditions | Inert atmosphere, 2-8°C | [9][10] |

The presence of the amine and imidazole functionalities makes the compound basic and highly polar. Its hydrochloride salt form enhances its solubility in aqueous media. However, the free base can be prone to degradation, especially at elevated temperatures or upon exposure to light and oxygen.[11]

HPLC Method Development and Optimization

The primary goal of method development is to achieve optimal resolution between the target compound and its impurities while maintaining good peak shape and reasonable analysis time.[1]

Rationale for Choosing HILIC

As previously mentioned, the high polarity of this compound makes it an ideal candidate for HILIC. In contrast to RP-HPLC where water is the weaker solvent, in HILIC, water is the strongest eluting solvent.[6] This inverse relationship allows for the retention of highly polar compounds that would otherwise elute in the void volume of a reversed-phase column.

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purification process, from initial sample preparation to final purity analysis.

Caption: Workflow for HPLC Purification.

Materials and Reagents

-

Sample: this compound (crude)

-

Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Methanol (HPLC grade)

-

Buffers: Ammonium formate, Formic acid

-

Columns:

-

Analytical: HILIC column (e.g., Luna HILIC, 150 x 4.6 mm, 5 µm)[5]

-

Preparative: HILIC column with the same stationary phase as the analytical column, scaled appropriately.

-

-

Equipment:

-

Analytical HPLC system with UV detector

-

Preparative HPLC system with fraction collector

-

Rotary evaporator

-

Lyophilizer (optional)

-

pH meter

-

Analytical Method Development Protocol

-

Sample Preparation:

-

Prepare a stock solution of the crude this compound in the initial mobile phase at a concentration of approximately 1 mg/mL.

-

Ensure the sample is fully dissolved. If solubility is an issue, a small amount of water can be added, but the overall organic content of the sample solvent should be high to prevent peak distortion.[12]

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid. The use of a buffer is critical to maintain a consistent ionization state of the analyte and ensure reproducible retention times.[13]

-

Mobile Phase B: Acetonitrile.

-

-

Chromatographic Conditions (Initial Screening):

-

Column: Luna HILIC (150 x 4.6 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Detection Wavelength: 230 nm (based on the imidazole chromophore)

-

Column Temperature: 30°C

-

Gradient:

-

Start with a high percentage of organic solvent (e.g., 95% B) to ensure retention.

-

Run a linear gradient to a lower percentage of organic solvent (e.g., 60% B) over 15-20 minutes.

-

Include a column re-equilibration step at the initial conditions for at least 5 column volumes.

-

-

-

Optimization:

-

Adjust the gradient slope to improve the separation of the target compound from closely eluting impurities. A shallower gradient will generally provide better resolution.

-

Optimize the pH of the mobile phase if peak shape is poor. For amine-containing compounds, a lower pH can improve peak symmetry by ensuring the analyte is in a single protonated state.

-

Evaluate different HILIC stationary phases (e.g., bare silica, amide, zwitterionic) if the initial column does not provide adequate selectivity.[4][7]

-

Preparative Scale-Up

Once a robust analytical method is established, it can be scaled up for preparative purification.

-

Column Selection: Choose a preparative column with the same stationary phase and particle size as the analytical column. The column diameter will depend on the amount of material to be purified.

-

Flow Rate and Injection Volume Scaling:

-

The flow rate should be scaled geometrically based on the cross-sectional area of the preparative column.

-

Determine the maximum sample load on the analytical column by performing loading studies. This information will guide the injection volume and concentration for the preparative run.[12]

-

-

Preparative HPLC Protocol:

-

Sample Preparation: Dissolve the crude material in the initial mobile phase at the highest possible concentration without causing precipitation.

-

Chromatographic Conditions:

-

Use the scaled flow rate and gradient from the analytical method.

-

Inject the sample onto the preparative column.

-

Collect fractions based on the UV chromatogram, isolating the peak corresponding to the target compound.

-

-

Post-Purification Processing

-

Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of each fraction.

-

Pooling and Solvent Removal: Combine the pure fractions and remove the solvents using a rotary evaporator. Care should be taken to avoid excessive heat, which could lead to degradation.

-

Final Product Isolation: The purified product can be obtained as a solid after solvent removal. If residual water is present, lyophilization may be necessary to obtain a dry powder.

-

Purity Confirmation: Perform a final purity analysis of the isolated product using the analytical HPLC method.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Poor Retention | Mobile phase is too strong (too much water). | Increase the initial percentage of acetonitrile. |

| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. | Adjust the mobile phase pH or buffer concentration. |

| Irreproducible Retention Times | Insufficient column equilibration. | Increase the re-equilibration time between injections. |

| Sample Precipitation on Injection | Sample solvent is too different from the mobile phase. | Dissolve the sample in the initial mobile phase. |

Conclusion

The purification of polar compounds like this compound requires a tailored chromatographic approach. Hydrophilic Interaction Liquid Chromatography provides a robust and efficient solution, overcoming the limitations of traditional reversed-phase methods. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can achieve high-purity material essential for drug discovery and development endeavors.

References

- 1. pharmasalmanac.com [pharmasalmanac.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Polar Compounds | SIELC Technologies [sielc.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]

- 6. agilent.com [agilent.com]

- 7. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 1H-Imidazol-5-amine hydrochloride | 1261268-96-5 [sigmaaldrich.com]

- 10. 1261268-96-5|1H-Imidazol-5-amine hydrochloride|BLD Pharm [bldpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. agilent.com [agilent.com]

- 13. Developing HPLC Methods [sigmaaldrich.com]

Application Note: NMR Spectroscopic Characterization of 1-Methyl-1H-imidazol-5-amine hydrochloride

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in pharmaceutical and chemical research for unambiguous structure elucidation and purity assessment. This application note provides a comprehensive guide and a detailed protocol for the characterization of 1-Methyl-1H-imidazol-5-amine hydrochloride using both proton (¹H) and carbon-13 (¹³C) NMR. We delve into the rationale behind experimental choices, from solvent selection to parameter settings, and offer a detailed interpretation of the resulting spectra. This guide is intended for researchers, chemists, and quality control scientists involved in the synthesis, development, and analysis of heterocyclic compounds.

Introduction: The Rationale for NMR in Heterocyclic Amine Analysis

Imidazole derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active molecules. Their precise structural characterization is a critical step in drug development, ensuring efficacy and safety. This compound is a valuable synthetic intermediate, and its purity and structural integrity must be rigorously confirmed before its use in subsequent reactions.

NMR spectroscopy provides an unparalleled, non-destructive view into the molecular structure, allowing for the precise mapping of the atomic framework. For a hydrochloride salt of a heterocyclic amine, NMR analysis presents unique challenges and considerations, such as the handling of labile protons and ensuring sample solubility. This note addresses these challenges by presenting a robust, field-proven protocol.

Foundational Principles and Experimental Causality

The characterization of an amine hydrochloride salt by NMR requires careful consideration of the sample's chemical nature to acquire high-quality, interpretable data.

The Critical Role of Solvent Selection

The choice of a deuterated solvent is the most crucial decision in this analysis.[1] this compound is a salt and often exhibits poor solubility in less polar solvents like chloroform-d (CDCl₃).[2]

-

Why DMSO-d₆ is the Optimal Choice: A polar, aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended.[2][3]

-

Solubility: It readily dissolves ionic compounds like hydrochloride salts.

-

Observation of Labile Protons: DMSO-d₆ is not a proton-exchange solvent. It forms hydrogen bonds with N-H protons, which slows down their rate of chemical exchange. This makes the amine protons (as -NH₃⁺) observable in the ¹H NMR spectrum, whereas they would be lost or averaged in protic solvents like D₂O or methanol-d₄.[4]

-

Chemical Shift Range: It provides a wide, unobstructed spectral window for observing most organic protons.

-

Understanding the Sample's Ionic State

In the presence of hydrochloric acid, the amine group is protonated to form an ammonium salt (-NH₃⁺). It is also likely that one of the imidazole ring nitrogens is protonated, forming an imidazolium cation. This protonation significantly influences the electronic environment of the molecule, leading to a downfield shift of nearby proton and carbon signals compared to the free base.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring reproducibility and high-quality data.

Materials and Equipment

-

Analyte: this compound

-

Solvent: DMSO-d₆ (≥99.8% deuteration)

-

Equipment:

Step-by-Step Sample Preparation Workflow

-

Weighing the Sample: Accurately weigh 5-10 mg of the analyte for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[5][7]

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the vial.[5][6]

-

Dissolution: Vigorously shake or vortex the vial to ensure the complete dissolution of the salt.[7] Gentle warming may be applied if necessary, but allow the solution to return to room temperature before proceeding.

-

Filtration: Draw the solution into a Pasteur pipette that has a small, tightly packed plug of glass wool or Kimwipe at its neck. Filter the solution directly into a clean 5 mm NMR tube.[6] This step is critical to remove any particulate matter that can severely degrade the magnetic field homogeneity and thus the spectral resolution.

-

Final Volume Check: The final solution height in the NMR tube should be approximately 4-5 cm (0.5-0.6 mL).[5]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer.

| Parameter | ¹H NMR Specification | ¹³C NMR Specification | Rationale |

| Pulse Program | Standard single pulse (zg30) | Proton-decoupled (zgpg30) | Standard acquisition for quantitative 1D spectra. |

| Spectral Width | -2 to 12 ppm | 0 to 180 ppm | Encompasses the full range of expected chemical shifts. |

| Acquisition Time | ~3-4 seconds | ~1-2 seconds | Ensures good digital resolution. |

| Relaxation Delay (d1) | 2-5 seconds | 2 seconds | Allows for near-complete relaxation of nuclei for accurate integration. |

| Number of Scans | 16 | 1024 or more | Sufficient for good signal-to-noise in ¹H; more scans needed for the less sensitive ¹³C nucleus.[7] |

Visualization of the Experimental Workflow

The following diagram outlines the logical flow from sample preparation to final structural verification.

Caption: Workflow for NMR characterization of 1-Methyl-1H-imidazol-5-amine HCl.

Spectral Interpretation and Data Analysis

The definitive structure of this compound is confirmed by assigning every signal in the ¹H and ¹³C spectra.

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton spectrum is expected to show four distinct signals. The amine protons (-NH₃⁺) will likely appear as a very broad signal due to quadrupolar relaxation and chemical exchange.

| Signal Assignment | Expected δ (ppm) | Multiplicity | Integration | Comments |

| H2 | ~8.8 - 9.2 | Singlet (s) | 1H | The most deshielded aromatic proton, adjacent to two nitrogen atoms in the imidazolium ring. |

| H4 | ~7.5 - 7.8 | Singlet (s) | 1H | The other aromatic proton on the imidazole ring. |

| -NH₃⁺ | Highly variable, ~7.0-9.0 | Broad Singlet (br s) | 3H | Signal is often broad and its position is concentration and temperature dependent. Confirmed by D₂O exchange (signal disappears). |

| N-CH₃ | ~3.7 - 3.9 | Singlet (s) | 3H | Methyl group attached to the ring nitrogen. |

| Residual Solvent | ~2.50 | Multiplet | - | Residual, non-deuterated DMSO. |

| Water | ~3.3-3.5 | Broad Singlet | - | Residual water in the solvent or sample. |

Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C spectrum will display four signals corresponding to the four unique carbon atoms in the molecule.

| Signal Assignment | Expected δ (ppm) | Comments |

| C2 | ~135 - 140 | The most downfield ring carbon, situated between two nitrogen atoms. |

| C5 | ~125 - 130 | Ring carbon directly attached to the electron-withdrawing ammonium group. |

| C4 | ~118 - 122 | The remaining imidazole ring carbon. |

| N-CH₃ | ~33 - 36 | The methyl carbon, appearing in the aliphatic region. |

Trustworthiness: A Self-Validating System

The integrity of the analysis is confirmed through several cross-checks:

-

Purity Assessment: The absence of significant unassigned peaks in the ¹H NMR spectrum is a strong indicator of high purity. Integration of impurity peaks relative to the analyte signals can be used for quantification. Common impurities include residual synthesis solvents or starting materials.[6][8]

-

D₂O Exchange: A definitive test for labile protons. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The disappearance of the broad -NH₃⁺ signal provides unequivocal proof of its assignment.[9]

-